(3R,6S,9S,12E,16S)-9-(4-Aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentaazacycloeicos-12-ene-16-carboxamide
(3R,6S,9S,12E,16S)-9-(4-Aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentaazacycloeicos-12-ene-16-carboxamide
6bK is an insulin degrading enzyme (IDE) inhibitor.
Brand Name:
Vulcanchem
CAS No.:
1774353-12-6
VCID:
VC0516334
InChI:
InChI=1S/C41H55N7O7/c42-23-9-7-16-32-40(54)48-34(25-27-11-3-1-4-12-27)41(55)47-33(26-28-17-19-30(20-18-28)37(51)29-13-5-2-6-14-29)39(53)44-24-10-8-15-31(38(43)52)45-35(49)21-22-36(50)46-32/h2,5-6,13-14,17-22,27,31-34H,1,3-4,7-12,15-16,23-26,42H2,(H2,43,52)(H,44,53)(H,45,49)(H,46,50)(H,47,55)(H,48,54)/b22-21+/t31-,32-,33+,34-/m0/s1
SMILES:
C1CCC(CC1)CC2C(=O)NC(C(=O)NCCCCC(NC(=O)C=CC(=O)NC(C(=O)N2)CCCCN)C(=O)N)CC3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Molecular Formula:
C41H55N7O7
Molecular Weight:
757.93
(3R,6S,9S,12E,16S)-9-(4-Aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentaazacycloeicos-12-ene-16-carboxamide
CAS No.: 1774353-12-6
Cat. No.: VC0516334
Molecular Formula: C41H55N7O7
Molecular Weight: 757.93
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | 6bK is an insulin degrading enzyme (IDE) inhibitor. |
|---|---|
| CAS No. | 1774353-12-6 |
| Molecular Formula | C41H55N7O7 |
| Molecular Weight | 757.93 |
| IUPAC Name | (3R,6S,9S,12E,16S)-9-(4-aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentazacycloicos-12-ene-16-carboxamide |
| Standard InChI | InChI=1S/C41H55N7O7/c42-23-9-7-16-32-40(54)48-34(25-27-11-3-1-4-12-27)41(55)47-33(26-28-17-19-30(20-18-28)37(51)29-13-5-2-6-14-29)39(53)44-24-10-8-15-31(38(43)52)45-35(49)21-22-36(50)46-32/h2,5-6,13-14,17-22,27,31-34H,1,3-4,7-12,15-16,23-26,42H2,(H2,43,52)(H,44,53)(H,45,49)(H,46,50)(H,47,55)(H,48,54)/b22-21+/t31-,32-,33+,34-/m0/s1 |
| Standard InChI Key | BHZABWWULWHRIY-JAXGQCOVSA-N |
| SMILES | C1CCC(CC1)CC2C(=O)NC(C(=O)NCCCCC(NC(=O)C=CC(=O)NC(C(=O)N2)CCCCN)C(=O)N)CC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator